N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
Description
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C11H23NO2/c1-10(2)8-9(11(3,4)14-10)12-6-7-13-5/h9,12H,6-8H2,1-5H3 |
InChI Key |
FQZBFKILWYQQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
General Procedure
| Component | Quantity/Details | Role |
|---|---|---|
| Tetramethyloxolane-3-bromide | 1.00 mmol (hypothetical precursor) | Electrophilic substrate |
| 2-Methoxyethylamine | 1.10 mmol | Nucleophilic amine |
| Pd(dba)₂ | 0.10 mmol (10 mol%) | Catalyst |
| (±)-BINAP | 0.15 mmol (15 mol%) | Ligand |
| Cs₂CO₃ | 1.50 mmol | Base |
| TMO (solvent) | 5 mL | Reaction medium |
| Temperature/Time | 110°C, 72 h | Reaction conditions |
- Solvent Selection : TMO (2,2,5,5-tetramethyloxolane) outperforms toluene in reactions involving electron-deficient substrates due to reduced nucleophilic side reactions.
- Base Impact : Cs₂CO₃ enhances yields for sterically hindered substrates compared to NaOt-Bu.
- Workup : Filtration through Celite® followed by column chromatography isolates the product.
Reductive Amination Pathway
An alternative route involves reductive amination of 2,2,5,5-tetramethyloxolan-3-one with 2-methoxyethylamine.
Reaction Scheme
- Imine Formation :
$$ \text{Oxolane-3-one} + \text{2-Methoxyethylamine} \rightarrow \text{Imine intermediate} $$ - Reduction :
$$ \text{Imine} \xrightarrow{\text{NaBH}_4} \text{N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine} $$
- Reducing Agent : NaBH₄ or BH₃·THF (milder conditions).
- Solvent : Methanol or THF.
- Yield : Dependent on steric hindrance from tetramethyl groups.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (Hypothetical) |
|---|---|---|---|
| Pd-Catalyzed Coupling | High selectivity, scalable | Requires Pd catalyst, inert conditions | 60–75% |
| Reductive Amination | Simple setup, no transition metals | Steric hindrance may limit efficiency | 40–55% |
Structural Validation
While experimental data for the target compound are unavailable, characterization of analogous amines typically involves:
- ¹H/¹³C NMR : Confirmation of methoxyethyl and tetramethyloxolane moieties.
- IR Spectroscopy : N–H and C–O stretches (~3350 cm⁻¹ and ~1100 cm⁻¹, respectively).
- Mass Spectrometry : Molecular ion peak at m/z ≈ 215.3 (C₁₁H₂₃NO₂).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly at the oxolane ring and amine group:
-
Oxolane ring oxidation : Atmospheric studies of 2,2,5,5-tetramethyloxolane (TMO) show reaction with hydroxyl (OH) radicals at a rate coefficient of at 296 K . The methyl groups hinder H-bonding in transition states, leading to slower oxidation compared to unsubstituted ethers.
-
Amine oxidation : The methoxyethylamine group may oxidize to form N-oxides or imines under strong oxidizing conditions, though experimental data specific to this compound is limited.
Table 1: Oxidation Pathways
Nucleophilic Substitution
The tertiary amine participates in nucleophilic substitution, though steric effects limit reactivity:
Reduction Reactions
Reduction pathways are less common but feasible under specific conditions:
-
Catalytic hydrogenation : The oxolane ring may undergo ring-opening hydrogenation to form diols, though methyl groups hinder access to catalytic sites .
-
Amine reduction : The methoxyethyl group could be reduced to a hydroxyl group using agents like LiAlH₄, but no direct evidence exists for this compound .
Ring-Opening Reactions
The tetramethyloxolane ring exhibits limited ring-opening due to steric protection:
-
Acid-catalyzed cleavage : Strong acids (e.g., H₂SO₄) can cleave the oxolane ring, yielding 2,5-dimethylhexane-2,5-diol derivatives .
-
Photolysis : UV irradiation in aqueous solutions generates methane, ethane, and hydroxylated products via radical intermediates .
Table 2: Ring-Opening Products
| Conditions | Major Products | Mechanism |
|---|---|---|
| H₂SO₄ | 2,5-Dimethylhexane-2,5-diol | Acid-catalyzed hydrolysis |
| UV light (254 nm) | Methane, ethane, 2-hydroxy-2,5,5-trimethyloxolane | Radical cleavage |
N-Dealkylation
The methoxyethyl group on the nitrogen can be removed via dealkylation:
-
Oxidative dealkylation : Enzymatic or chemical oxidizers (e.g., cytochrome P450 mimics) may cleave the C-N bond, yielding 2,2,5,5-tetramethyloxolan-3-amine and formaldehyde .
-
Acid-mediated cleavage : Protonation of the amine followed by elimination could release ethylene glycol monomethyl ether .
Reactivity with Halogens
-
Fluorination : Reaction with fluorine substitutes all hydrogen atoms on the oxolane ring, forming perfluoro derivatives (e.g., C₈F₁₆O) .
-
Chlorination : Gas-phase reactions with Cl radicals occur at a rate comparable to OH radicals, generating chlorinated fragments .
Thermal Stability
The compound is stable under standard conditions but decomposes at elevated temperatures (>200°C) via:
Scientific Research Applications
N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The methoxyethyl group and the tetramethyloxolan ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogs in the evidence:
Key Comparative Insights
Lipophilicity and Solubility: The tetramethyloxolane ring in the target compound increases hydrophobicity compared to non-methylated oxolane derivatives (e.g., 2-methyloxolan-3-amine in ). However, the methoxyethyl group may counterbalance this by introducing polarity, similar to 1-(2-methoxyethyl)piperazine . In contrast, sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity but lower solubility due to the absence of polar side chains.
Reactivity and Stability :
- The tertiary amine in the target compound is less basic than primary/secondary amines (e.g., N-methoxymethylamines in ) but more stable under acidic conditions.
- Boron-containing analogs (e.g., ) are prone to hydrolysis but valuable in cross-coupling reactions, whereas the target compound’s oxolane ring is chemically inert under most conditions.
However, the tetramethyloxolane system’s steric bulk may limit binding affinity compared to smaller heterocycles like piperazine.
Synthetic Utility :
- Unlike sulfonyl chlorides or boronate esters , the target compound lacks electrophilic or cross-coupling functionality. Its utility may lie in chiral synthesis or as a building block for N-functionalized heterocycles.
Computational and Experimental Data Gaps
- No direct thermochemical or spectroscopic data for the target compound are available. Density functional theory (DFT) methods (e.g., B3LYP or Colle-Salvetti functionals ) could predict its electronic structure and stability.
- Synthetic routes for analogous compounds (e.g., HATU-mediated couplings or Lewis acid-assisted reactions ) may be adaptable for its preparation.
Biological Activity
N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is an organic compound characterized by its unique structure, which includes a methoxyethyl group and a tetramethyloxolane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
- Molecular Formula : C8H17NO
- Molecular Weight : 143.23 g/mol
- CAS Number : 857821-82-0
The compound features a complex structure that allows for various interactions with biological targets. Its methoxyethyl group is believed to enhance solubility and bioavailability, while the oxolane ring contributes to its stability and reactivity.
The biological activity of N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in binding affinity and selectivity towards these targets. Research indicates that the compound may exhibit agonistic or antagonistic properties depending on the receptor type it interacts with.
Biological Activity
Research findings suggest that N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine may possess various biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
- Neuroactive Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may modulate inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth in specific bacteria | |
| Neuroactive | Interaction with serotonin receptors | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antimicrobial Activity
A study conducted on various strains of bacteria demonstrated that N-(2-methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Case Study 2: Neuroactive Properties
Research exploring the neuroactive effects of this compound revealed that it acts as a partial agonist at serotonin receptors (specifically 5-HT_2A). This activity was confirmed through binding assays showing an IC50 value of 25 µM in receptor-ligand interaction studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine?
- Methodology :
- Oxetane Ring Formation : Intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions (e.g., KOH/EtOH) to form the strained oxolane core .
- Methoxyethyl Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or reductive amination. For example, react the oxolane-3-amine with 2-methoxyethyl bromide in the presence of a base (e.g., NaH) .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Q. How can spectroscopic techniques characterize the structure and purity of this compound?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the oxolane ring (δ ~3.5–4.5 ppm for ether protons) and methoxyethyl group (δ ~3.3 ppm for OCH) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 230.1752 for CHNO) .
- IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm, C-O-C at ~1100 cm) .
Q. What are the key challenges in purifying N-(2-Methoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine?
- Methodology :
- Byproduct Removal : Monitor reaction progress via TLC to minimize impurities from incomplete substitution or ring-opening side reactions .
- Solvent Selection : Optimize solvent polarity (e.g., dichloromethane for extraction, ethanol for recrystallization) to enhance yield and purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of the oxolane ring?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the strained oxolane ring’s electronic structure and bond angles .
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxolane oxygen may act as a weak hydrogen-bond acceptor .
Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in asymmetric synthesis?
- Methodology :
- Variable Testing : Compare reaction conditions (temperature, solvent, catalyst loading) to identify optimal parameters .
- Kinetic Studies : Use -NMR or HPLC to track enantiomeric excess (ee) over time and assess stereochemical stability .
- Computational Modeling : Apply DFT to model transition states and identify steric/electronic factors affecting enantioselectivity .
Q. What strategies optimize the compound’s stability under oxidative or hydrolytic conditions?
- Methodology :
- Stress Testing : Expose the compound to HO (oxidation) or acidic/basic media (hydrolysis) and monitor degradation via LC-MS .
- Protective Group Chemistry : Modify the amine group with tert-butoxycarbonyl (Boc) to prevent oxidation .
- pH Optimization : Adjust reaction pH to stabilize the oxolane ring (e.g., neutral conditions to avoid acid-catalyzed ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
